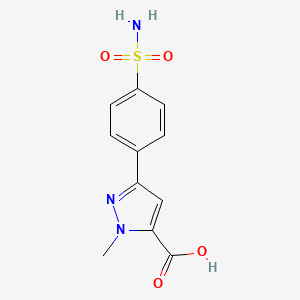![molecular formula C9H16ClNO2 B13495237 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bicyclic structure imparts significant stability and reactivity, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the ring-opening of bicyclic cyclopropanol derivatives. This method utilizes specific reaction conditions to achieve the desired product . Another method involves a one-pot tandem Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Comparison: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl is primarily used as a catalyst for oxidation reactions, while this compound has broader applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
1-azabicyclo[3.3.1]nonane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-4-7-2-1-3-10(5-7)6-8;/h7-8H,1-6H2,(H,11,12);1H |
InChIキー |
DDDHAXJPTZHDAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CN(C1)C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13495169.png)
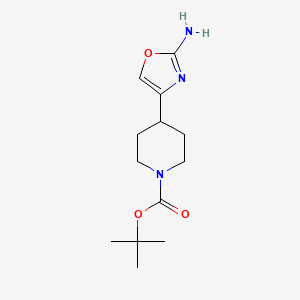
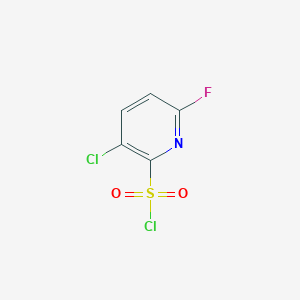
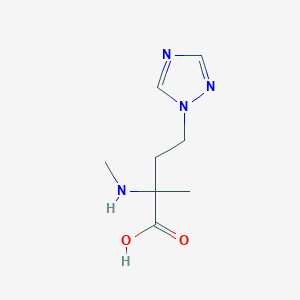
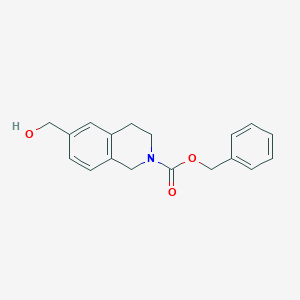

![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
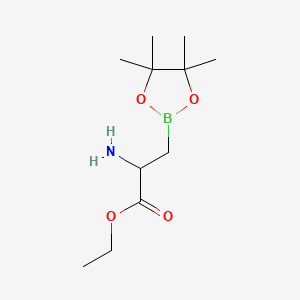
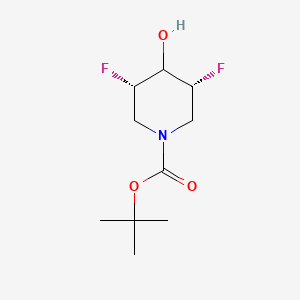
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
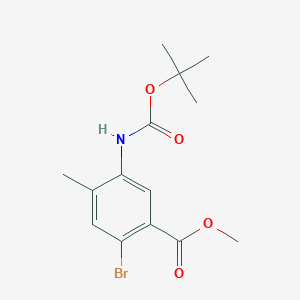
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
